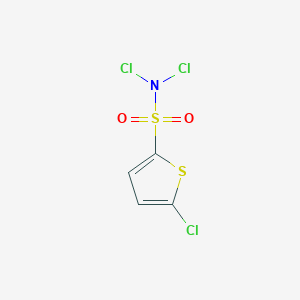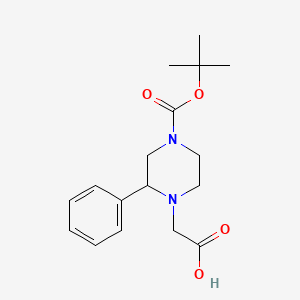
2-(4-(Tert-butoxycarbonyl)-2-phenylpiperazin-1-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Tert-butoxycarbonyl)-2-phenylpiperazin-1-YL)acetic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a phenyl group. This compound is often used in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The tert-butoxycarbonyl group serves as a protecting group for amines, which can be selectively removed under acidic conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butoxycarbonyl)-2-phenylpiperazin-1-YL)acetic acid typically involves the following steps:
Protection of the Piperazine Ring: The piperazine ring is first protected with a tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Tert-butoxycarbonyl)-2-phenylpiperazin-1-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Trifluoroacetic acid, hydrochloric acid
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring
Reduction: Reduced derivatives of the piperazine ring
Substitution: Free amine derivatives
Aplicaciones Científicas De Investigación
2-(4-(Tert-butoxycarbonyl)-2-phenylpiperazin-1-YL)acetic acid has several scientific research applications:
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural features.
Mecanismo De Acción
The mechanism of action of 2-(4-(Tert-butoxycarbonyl)-2-phenylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group for the amine, which can be selectively removed to expose the active amine functionality. This allows the compound to interact with enzymes, receptors, and other biological targets, leading to changes in their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid: Similar structure but lacks the phenyl group.
2-(2-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Similar structure but contains a piperidine ring instead of a piperazine ring.
2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid: Similar structure but contains an amino group instead of a piperazine ring.
Uniqueness
2-(4-(Tert-butoxycarbonyl)-2-phenylpiperazin-1-YL)acetic acid is unique due to its combination of a piperazine ring, a phenyl group, and a tert-butoxycarbonyl protecting group. This unique structure allows it to serve as a versatile building block in organic synthesis and provides it with distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C17H24N2O4 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(12-15(20)21)14(11-19)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21) |
Clave InChI |
RWCNWXJWMCHVCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=CC=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


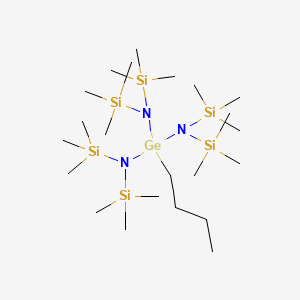
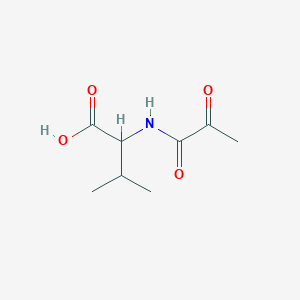

![6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178501.png)
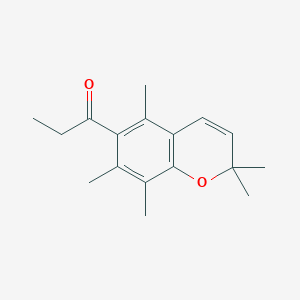
![2,2-Dimethyl-5-[2-(1,3-thiazol-2-yl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14178516.png)
![(10R)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14178523.png)
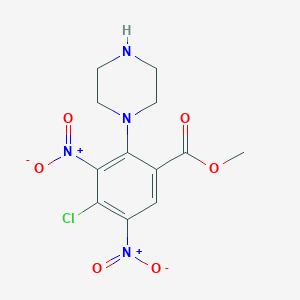
![Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)-](/img/structure/B14178525.png)
![2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde](/img/structure/B14178527.png)
![(3R)-3-[(2S)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14178537.png)
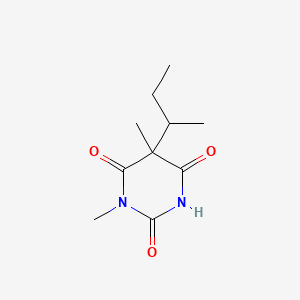
![5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14178565.png)
